molecular formula C9H14ClF B2486870 1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane CAS No. 2287312-23-4

1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane

Cat. No.: B2486870
CAS No.: 2287312-23-4
M. Wt: 176.66
InChI Key: KYLLVYQKBUXABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane is a bicyclic organic compound that features a unique structural motif. Compounds with bicyclo[1.1.1]pentane frameworks are of interest due to their strained ring systems, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane typically involves multi-step organic synthesis. A common approach might include:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through [2+2] cycloaddition reactions or other ring-closing methodologies.

    Introduction of the chloromethyl group: This can be done via chloromethylation reactions using reagents like formaldehyde and hydrochloric acid.

    Addition of the 3-fluoropropyl group: This step might involve nucleophilic substitution reactions using 3-fluoropropyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Addition Reactions: The strained ring system can undergo addition reactions with suitable reagents.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with various functional groups replacing the chloromethyl group.

Scientific Research Applications

1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane could have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a potential pharmaceutical intermediate.

    Industry: Use in materials science for the development of new polymers or other advanced materials.

Mechanism of Action

The mechanism of action for 1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)bicyclo[1.1.1]pentane: Lacks the 3-fluoropropyl group.

    1-(Fluoromethyl)-3-(3-chloropropyl)bicyclo[1.1.1]pentane: Has a fluoromethyl group instead of a chloromethyl group.

    1-(Hydroxymethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane: Has a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

The presence of both the chloromethyl and 3-fluoropropyl groups in 1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[11

Properties

IUPAC Name

1-(chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF/c10-7-9-4-8(5-9,6-9)2-1-3-11/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLLVYQKBUXABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CCl)CCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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